![molecular formula C17H23BrClNO3 B2405050 Tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine-1-carboxylate CAS No. 2470440-55-0](/img/structure/B2405050.png)
Tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine-1-carboxylate
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Description
Tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates. It is commonly used in scientific research for its various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Intermediates
- Synthesis of Key Intermediates : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, an anticancer drug. It is synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).
- Structural Analysis : X-ray studies of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate reveal structural details useful for further chemical manipulation and synthesis of derivatives (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
- Biologically Active Compound Synthesis : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the synthesis of crizotinib, is derived from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Chemical Properties and Applications
- Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs, demonstrating the relevance of this chemical class in cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).
Miscellaneous Applications
- Synthetic Technology Study : The synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone, starting from tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, was studied to improve industrial production methods (Xiao-kai, 2013).
- Biotransformation Research : Cunninghamella was used as a microbiological model for the metabolism of 1-[3-(4-tert-butylphenoxy)propyl]piperidine, demonstrating the use of this chemical framework in biotransformation studies (Pękala, Kubowicz, & Łażewska, 2012).
properties
IUPAC Name |
tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrClNO3/c1-11-9-12(19)10-14(18)15(11)22-13-5-7-20(8-6-13)16(21)23-17(2,3)4/h9-10,13H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROIKMQWGXQQNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2CCN(CC2)C(=O)OC(C)(C)C)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine-1-carboxylate |
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